2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(propan-2-yl)acetamide
Description
This compound is a fluorinated tricyclic acetamide derivative characterized by a complex heterocyclic core. The structure includes a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen system, a ketone group at position 6, and a fluoro substituent at position 12. The acetamide moiety is functionalized with an isopropyl group (N-(propan-2-yl)), which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-8(2)18-11(20)6-19-7-17-13-12-9(16)4-3-5-10(12)22-14(13)15(19)21/h3-5,7-8H,6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJHCXWHVUPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C(C1=O)SC3=CC=CC(=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(propan-2-yl)acetamide is a structurally complex organic compound characterized by its unique diazatricyclic framework and the presence of a fluorine atom. Its molecular formula is with a molecular weight of approximately 367.4 g/mol.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interaction with specific molecular targets, particularly enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound exhibits its biological effects through:
- Enzyme Inhibition : It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This interaction may lead to anti-inflammatory effects by inhibiting the production of prostaglandins .
- Receptor Modulation : The unique structural features, including the fluorine atom and the diazatricyclic core, enhance its binding affinity to various receptors, potentially modulating their activity and influencing downstream signaling pathways .
Therapeutic Applications
Research indicates potential applications in:
- Anti-inflammatory Treatments : Due to its COX-2 inhibition properties, the compound may be useful in developing new anti-inflammatory drugs.
- Cancer Therapeutics : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on cancer cells, indicating potential for oncology applications .
Table 1: Summary of Biological Activity Studies
Detailed Findings
- COX-2 Inhibition : In vitro assays revealed that the compound effectively reduces COX-2 activity by binding to its active site, which is crucial for the synthesis of pro-inflammatory mediators.
- Anticancer Properties : A study focusing on oral cancer cell lines (Ca9-22 and CAL 27) demonstrated that treatment with this compound resulted in lower cell viability compared to controls. The mechanism was linked to increased apoptosis rates and higher levels of caspase activation .
- Oxidative Stress Induction : The compound was found to elevate ROS levels significantly in treated cancer cells while exhibiting minimal effects on normal cells, indicating a potential therapeutic window for selective targeting .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tricyclic acetamides with nitrogen- and sulfur-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Fluorine Substitution: The target compound’s 13-fluoro group is absent in analogues like the methoxyphenyl derivative and triazole-linked naphthalene compounds . Fluorine can enhance metabolic stability and bioavailability compared to non-halogenated counterparts.
Heterocyclic Core : Unlike β-lactam-based structures (e.g., cephalosporin analogues ), the target compound’s tricyclic system lacks a strained lactam ring but incorporates a thiadiazole moiety, which may modulate electronic properties and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
